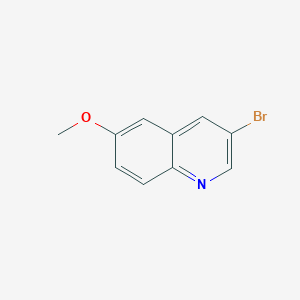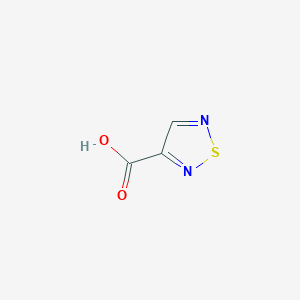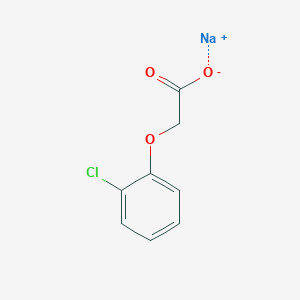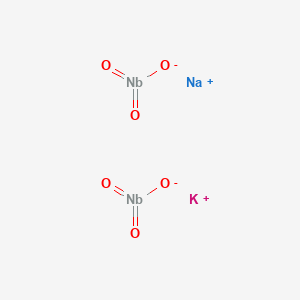
Triiodure de bore
Vue d'ensemble
Description
Boron triiodide is a chemical compound consisting of boron and iodine with the chemical formula BI₃. It is a crystalline solid with a trigonal planar molecular geometry. Boron triiodide is known for its strong Lewis acid properties and is soluble in carbon disulfide, chloroform, and benzene .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Boron triiodide can be prepared by the direct reaction of boron with iodine at elevated temperatures around 209.5°C (409.1°F).
Hydroiodic Acid Method: Another method involves reacting hydroiodic acid with boron trichloride at high temperatures: [ 3HI + BCl₃ \rightarrow BI₃ + 3HCl ]
Lithium Borohydride Method: Boron triiodide can also be synthesized by reacting lithium borohydride with iodine, producing lithium iodide, hydrogen, and hydrogen iodide as by-products.
Industrial Production Methods:
- Industrially, boron triiodide is produced using similar methods but on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes.
Types of Reactions:
Hydrolysis: Boron triiodide reacts with water, decomposing into boric acid and hydriodic acid: [ BI₃ + 3H₂O \rightarrow B(OH)₃ + 3HI ]
Lewis Acid Reactions: As a strong Lewis acid, boron triiodide can react with various Lewis bases, forming adducts.
Cleavage Reactions: Boron triiodide is used to cleave C-O bonds in ethers, esters, and alcohols, converting them into alkyl iodides.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Lewis Bases: For forming adducts.
Organic Compounds: For cleavage reactions, typically performed under controlled conditions to ensure complete conversion.
Major Products:
Boric Acid and Hydriodic Acid: From hydrolysis.
Alkyl Iodides: From cleavage reactions.
Applications De Recherche Scientifique
Boron triiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for synthesizing other boron compounds and as a catalyst in various organic reactions.
Electrocatalysis: Employed in the synthesis of transition metal borides, which are used as electrocatalysts for hydrogen evolution and oxygen evolution reactions.
Pharmaceuticals: Utilized as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Applied in the production of boron-containing materials with unique properties.
Analyse Biochimique
Biochemical Properties
Boron triiodide plays a significant role in biochemical reactions. It is used as a reagent to cleave C-O bonds in ethers, esters, and alcohols . It can also be used to cleave silanes and halides . Boron triiodide is generated in situ and was shown to be the active reductant in the reduction of nitroarenes using KBH4 and I2 .
Molecular Mechanism
The molecular mechanism of Boron triiodide involves its interaction with other molecules as a strong Lewis acid . For instance, in the reduction of nitroarenes, Boron triiodide is generated in situ and acts as the active reductant .
Mécanisme D'action
Boron triiodide exerts its effects primarily through its strong Lewis acid properties. It can accept electron pairs from Lewis bases, forming stable adducts. In cleavage reactions, boron triiodide facilitates the breaking of C-O bonds by coordinating with the oxygen atom, making the bond more susceptible to cleavage .
Comparaison Avec Des Composés Similaires
- Boron Trifluoride (BF₃)
- Boron Trichloride (BCl₃)
- Boron Tribromide (BBr₃)
Comparison:
- Lewis Acidity: Boron triiodide is a stronger Lewis acid compared to boron trifluoride and boron trichloride due to the larger size and lower electronegativity of iodine.
- Reactivity: Boron triiodide is more reactive in hydrolysis reactions compared to its halide counterparts, forming boric acid and hydriodic acid readily .
- Applications: While all these compounds are used as reagents and catalysts, boron triiodide’s unique reactivity makes it particularly useful in specific organic synthesis and material science applications .
Boron triiodide stands out due to its strong Lewis acid properties and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
triiodoborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BI3/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEKEHSRPZAOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BI3 | |
| Record name | boron iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065519 | |
| Record name | Borane, triiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink crystals that react with water; [MSDSonline] | |
| Record name | Boron triiodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13517-10-7 | |
| Record name | Boron triiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borane, triiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, triiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borane, triiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
